Methyl (2,6-diazido-9H-purin-9-yl)acetate
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Overview
Description
Methyl (2,6-diazido-9H-purin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two azido groups attached to the purine ring, making it a unique and potentially reactive molecule. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,6-diazido-9H-purin-9-yl)acetate typically involves the introduction of azido groups into the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,6-diazido-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Methyl (2,6-diazido-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various purine derivatives and triazole-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl (2,6-diazido-9H-purin-9-yl)acetate is primarily related to its ability to undergo chemical transformations. The azido groups can be converted into reactive intermediates, such as nitrenes, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl (6-amino-9H-purin-9-yl)acetate: A similar purine derivative with an amino group instead of azido groups.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine derivative with different functional groups.
Uniqueness
Methyl (2,6-diazido-9H-purin-9-yl)acetate is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
189885-93-6 |
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Molecular Formula |
C8H6N10O2 |
Molecular Weight |
274.20 g/mol |
IUPAC Name |
methyl 2-(2,6-diazidopurin-9-yl)acetate |
InChI |
InChI=1S/C8H6N10O2/c1-20-4(19)2-18-3-11-5-6(14-16-9)12-8(15-17-10)13-7(5)18/h3H,2H2,1H3 |
InChI Key |
VNHQLIAAJBGANI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC2=C(N=C(N=C21)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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